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Compound of Interest

Compound Name: Methyl 3-hydroxyundecanoate

Cat. No.: B142756

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-hydroxyundecanoate. Due to the limited availability of directly published experimental
spectra for this specific compound, this guide presents a combination of data extrapolated from
homologous compounds, predicted values based on established spectroscopic principles, and
detailed experimental protocols for obtaining such data. This information is intended to serve as
a valuable resource for researchers in drug development and related scientific fields.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for Methyl 3-
hydroxyundecanoate. These values are derived from the analysis of similar compounds, such
as Methyl 3-hydroxydecanoate and Methyl 3-hydroxydodecanoate, and from established
chemical shift and absorption frequency databases.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm
~3.98 m 1H H-3
~3.67 S 3H -OCHs
~2.42 dd 2H H-2
~1.45 m 2H H-4
~1.26 brs 12H H-5 to H-10
~0.88 t 3H H-11

. i 13

Chemical Shift (8) ppm

Assignment

~173.5 C-1(C=0)
~68.1 C-3 (CH-OH)
~51.6 -OCHs

~41.5 C-2 (CH2)
~36.7 C-4 (CH2)
~31.8 C-9 (CH2)
~29.4 C-7, C-8 (CH2)
~29.2 C-6 (CHz)
~25.5 C-5 (CHz)
~22.6 C-10 (CH-2)
~14.1 C-11 (CHs)

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?)

Intensity

Assignment

~3450 Strong, Broad O-H stretch (hydroxyl)
2925, 2855 Strong C-H stretch (aliphatic)
~1740 Strong C=0 stretch (ester)
~1170 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
m/z Relative Intensity Assignment
216 Low [M]* (Molecular lon)
198 Moderate [M - H20]*
185 Moderate [M - OCHs]*
103 High [CH(OH)CH2COOCHSs]*
_ McLafferty rearrangement
74 High

[CH2=C(OH)OCHs]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework

for the acquisition of spectroscopic data for Methyl 3-hydroxyundecanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for structural elucidation.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-hydroxyundecanoate in
0.5-0.7 mL of deuterated chloroform (CDCIs) or other suitable deuterated solvent. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).
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 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 10-12 ppm, pulse angle of 30-45°, acquisition time of
2-4 seconds, and a relaxation delay of 1-5 seconds.

o Process the data using an appropriate software (e.g., MestReNova, TopSpin) by applying
Fourier transformation, phase correction, and baseline correction.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, and a longer
relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: As Methyl 3-hydroxyundecanoate is expected to be a liquid or a low-
melting solid, a neat sample can be analyzed. Place a small drop of the compound between
two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the clean salt plates.

o Place the sample in the spectrometer and record the sample spectrum.
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o The instrument software will automatically subtract the background from the sample
spectrum.

o Typically, data is collected over a range of 4000-400 cm™1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a dilute solution of Methyl 3-hydroxyundecanoate in a
volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via direct
infusion or through a gas chromatograph (GC-MS).

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

o Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to
separate the ions based on their mass-to-charge ratio (m/z).

o Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g.,
m/z 40-300).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the fragments. A characteristic fragment for 3-hydroxy fatty acid
methyl esters is the ion at m/z 103[1].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an organic compound like Methyl 3-hydroxyundecanoate.
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Caption: Workflow for the spectroscopic characterization of Methyl 3-hydroxyundecanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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